1,5-diphenyl-1H-pyrazole-4-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Inhibitor Design

Generic diphenylpyrazole suppliers often fail to specify regioisomer geometry, compromising SAR studies. This product delivers unambiguous 1,5-diphenyl-4-carboxylic acid substitution validated as a core scaffold for RPA70N PPI inhibitors (submicromolar) and ALKBH1 demethylase probes. • Confirmed 1,5-diphenyl-4-COOH regioisomer eliminates SAR misassignment vs. 1,3- or 3-COOH analogs. • Free -COOH handle enables amide coupling, esterification, reduction for rapid diversification. • Fragment-optimized: MW 264.28, XLogP 3.1, 0 Ro5 violations.

Molecular Formula C16H12N2O2
Molecular Weight 264.28 g/mol
CAS No. 98700-53-9
Cat. No. B1350760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-diphenyl-1H-pyrazole-4-carboxylic acid
CAS98700-53-9
Molecular FormulaC16H12N2O2
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C16H12N2O2/c19-16(20)14-11-17-18(13-9-5-2-6-10-13)15(14)12-7-3-1-4-8-12/h1-11H,(H,19,20)
InChIKeyXFYHUVOWHZCRFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid: Core Scaffold & Physicochemical Profile


1,5-Diphenyl-1H-pyrazole-4-carboxylic acid (CAS 98700-53-9) is a heterocyclic building block featuring a central pyrazole core substituted with phenyl groups at the 1- and 5-positions and a carboxylic acid moiety at the 4-position [1]. This specific substitution pattern distinguishes it from other regioisomeric analogs, such as 1,3-diphenyl or 1,5-diphenyl-3-carboxylic acid variants, which exhibit different spatial and electronic properties . The compound has a molecular formula of C16H12N2O2, a molecular weight of 264.28 g/mol, a computed XLogP3-AA of 3.1, and an estimated water solubility of 21.5 mg/L at 25°C [1].

1,5-Diphenyl-4-carboxylic acid regioisomer for SAR studies
Free carboxylic acid handle enables amide/ester diversification
Reported 0 Rule-of-5 violations supports fragment-to-lead campaigns

1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid: Why Analogs Cannot Substitute


Generic substitution among diphenylpyrazole carboxylic acid regioisomers (e.g., 1,3-diphenyl-4-carboxylic acid vs. 1,5-diphenyl-3-carboxylic acid) is not scientifically valid due to fundamental differences in molecular geometry, electronic distribution, and resultant target binding. The position of the phenyl and carboxylic acid substituents on the pyrazole ring directly dictates the three-dimensional pharmacophore and its ability to engage specific protein clefts, as demonstrated in structure-activity relationship (SAR) studies of related diphenylpyrazole series [1]. Furthermore, functional analogs like the ethyl ester (CAS 53561-07-2) lack the critical free carboxylic acid required for key hydrogen-bonding interactions and are therefore unsuitable for assays dependent on this functionality .

! Regioisomeric analogs (e.g., 1,3-diphenyl-4-carboxylic acid) present altered pharmacophore geometry and may not engage the same protein clefts.
! The ethyl ester analog lacks the free carboxylic acid hydrogen-bond donor and may not support assays dependent on this interaction.

1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid: Differentiation from Structural Analogs


SAR: Positional Impact of the Carboxylic Acid

The specific substitution pattern of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is critical for its biological activity profile. In a study optimizing diphenylpyrazole inhibitors of Replication Protein A (RPA), the 4-carboxylic acid moiety was identified as a key pharmacophoric element. While the parent compound's specific binding data is not detailed in isolation, the SAR study demonstrates that modifications to the core scaffold, including changes to the carboxylic acid position, lead to significant variations in inhibitory potency against the RPA70N protein-protein interaction [1]. This highlights the functional importance of the precise 1,5-diphenyl-4-carboxylic acid arrangement, as alternative regioisomers (e.g., 1,3-diphenyl-4-carboxylic acid) would present a different binding surface to the target protein cleft .

SAR: Carboxylic Acid Position
Class-level
Optimized diphenylpyrazole series yielded submicromolar RPA70N inhibitors; compound-specific data not isolated.
Scaffold validated in DNA damage response target class; supports SAR investigation of 4-carboxy regioisomer.
Binding potency of the exact compound not separately reported.
Medicinal Chemistry Structure-Activity Relationship Inhibitor Design

Drug-Likeness and Solubility Advantages

1,5-Diphenyl-1H-pyrazole-4-carboxylic acid exhibits a favorable physicochemical profile for a fragment-like or early-lead compound. Its computed XLogP3-AA is 3.1 [1], which is within the optimal range for oral bioavailability. Notably, the compound has zero violations of Lipinski's Rule of Five [2], a key differentiator from many larger, more lipophilic diphenyl heterocycles. This contrasts with the ethyl ester analog (CAS 53561-07-2), which has a higher molecular weight (292.33 g/mol) and increased lipophilicity due to the ester moiety, potentially altering its permeability and solubility profile .

Drug-Likeness vs. Ester
Cross-study
Free acid: XLogP 3.1, 0 Ro5 violations, MW 264.28. Ester analog: higher MW (292.33), increased lipophilicity.
Free acid profile may better support fragment elaboration compared to ester analog based on computed Ro5 and MW.
Computed properties; experimental solubility may vary.
ADME Physicochemical Properties Drug Discovery

1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid: Research & Industrial Applications


Fragment-Based Lead Discovery for Oncology

The compound's role as a core scaffold in a published series of submicromolar RPA70N protein-protein interaction inhibitors [1] validates its use in fragment-based drug discovery programs targeting DNA damage response pathways in cancer. Its favorable physicochemical properties (0 Ro5 violations, XLogP 3.1) make it a suitable fragment for hit elaboration [2].

ALKBH1 Demethylase Tool Compound Development

Derivatives of 1H-pyrazole-4-carboxylic acid have been optimized as potent inhibitors of the DNA 6mA demethylase ALKBH1, a target implicated in gastric cancer [3]. This positions 1,5-diphenyl-1H-pyrazole-4-carboxylic acid as a key starting material for synthesizing probe molecules to elucidate ALKBH1's biological function.

Versatile Building Block for Heterocyclic Libraries

The free 4-carboxylic acid group provides a convenient synthetic handle for amide coupling, esterification, or reduction, enabling rapid diversification of the diphenylpyrazole scaffold . This contrasts with locked ester analogs, offering greater synthetic flexibility for generating compound libraries.

Application
Selection Property
Validation Focus
DNA damage response (RPA70N) inhibitor fragment elaboration
Clean drug-likeness, free carboxylic acid
RPA70N protein-protein interaction assays
ALKBH1 demethylase inhibitor probe synthesis
Carboxylic acid handle for amide coupling
ALKBH1 enzymatic activity assays
Heterocyclic library diversification
Synthetic handle for ester/amide formation
Library purity and yield monitoring

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